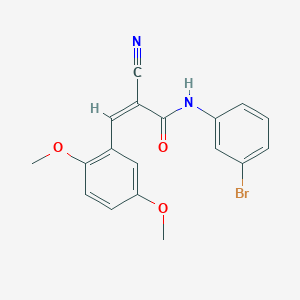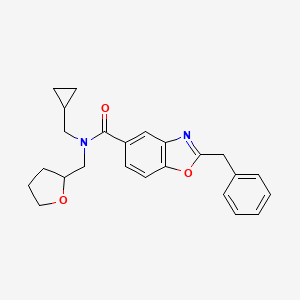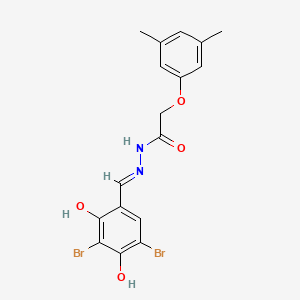![molecular formula C15H24N4O B6125784 6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogues. It has been extensively studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is primarily through its ability to mimic the activity of NAD+. NAD+ is a coenzyme that is required for many cellular processes, including energy metabolism and DNA repair. By mimicking the activity of NAD+, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide can activate certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide are diverse and depend on the specific disease or condition being studied. In general, it has been shown to improve cellular energy metabolism, reduce oxidative stress, and improve DNA repair. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its ability to mimic the activity of NAD+. This allows researchers to study the effects of NAD+ without the need for expensive and time-consuming NAD+ supplementation. Additionally, the compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental setups. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are many potential future directions for research on 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide. Some possible areas of research include:
1. Further studies on the compound's anti-cancer properties, including its potential as a chemotherapeutic agent.
2. Studies on the compound's potential in treating metabolic disorders such as diabetes and obesity.
3. Studies on the compound's potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
4. Studies on the compound's potential in modulating the immune system and reducing inflammation.
5. Studies on the compound's potential as a longevity-promoting agent.
6. Studies on the compound's potential in improving athletic performance and recovery.
In conclusion, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a promising compound with diverse potential applications in treating various diseases. While its safety and efficacy in humans are not well-established, its ability to mimic the activity of NAD+ makes it a valuable tool for studying cellular processes and disease mechanisms. Further research is needed to fully understand the compound's potential and limitations.
Métodos De Síntesis
The synthesis of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide involves the reaction of 6-bromo-nicotinamide with N-methylpiperidine in the presence of a palladium catalyst. The reaction yields the desired product, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been studied extensively for its potential in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is required for the repair of DNA damage. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
6-(methylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-16-14-7-6-12(11-18-14)15(20)17-9-8-13-5-3-4-10-19(13)2/h6-7,11,13H,3-5,8-10H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCUTQNHGVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)NCCC2CCCCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6125701.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)


![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
